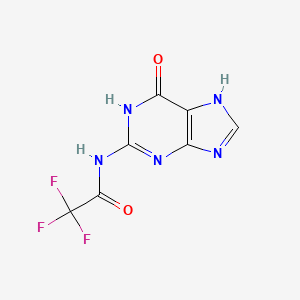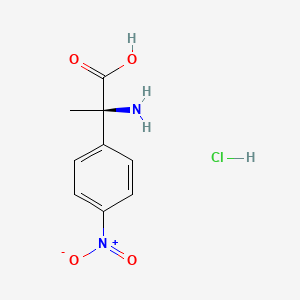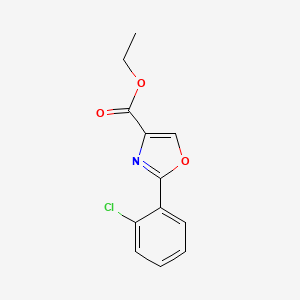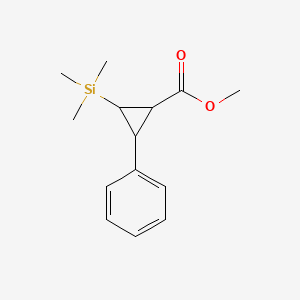
2,2,2-Trifluoro-N-(6-oxo-6,7-dihydro-3H-purin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide is a chemical compound with the molecular formula C7H5F3N4O2 It is characterized by the presence of a trifluoroacetamide group attached to a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a purine derivative under specific conditionsThe reaction is usually carried out in an organic solvent such as dichloromethane, at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted purine derivatives.
Scientific Research Applications
2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Industry: It is used in the development of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoroacetamide functionality.
N-Methyl-2,2,2-trifluoroacetamide: Another analog with a methyl group attached to the nitrogen.
2,2,2-Trifluoro-N-(2-oxo-3,4-dihydro-2H-chromen-7-yl)acetamide: A compound with a chromenyl group instead of a purine derivative.
Uniqueness
2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide is unique due to the presence of both the trifluoroacetamide group and the purine derivative. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
21323-85-3 |
|---|---|
Molecular Formula |
C7H4F3N5O2 |
Molecular Weight |
247.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(6-oxo-1,7-dihydropurin-2-yl)acetamide |
InChI |
InChI=1S/C7H4F3N5O2/c8-7(9,10)5(17)15-6-13-3-2(4(16)14-6)11-1-12-3/h1H,(H3,11,12,13,14,15,16,17) |
InChI Key |
VNPWMTLMRKAUFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate](/img/structure/B11866421.png)




![1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11866448.png)

![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)


![tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11866494.png)


![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)
